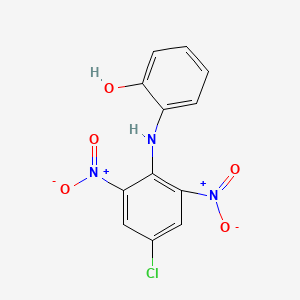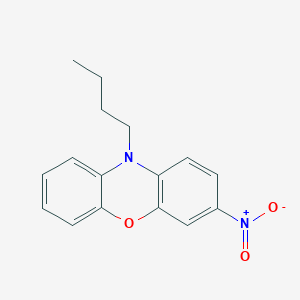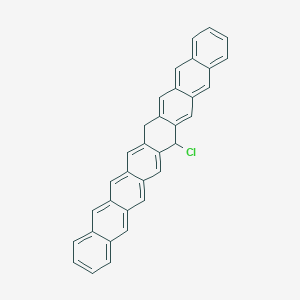![molecular formula C18H16O6 B14200225 Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate CAS No. 911064-75-0](/img/structure/B14200225.png)
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is an organic compound that features a benzoate core substituted with two furan-3-ylmethoxy groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 3,5-dihydroxybenzoate and furan-3-ylmethanol.
Reaction Conditions: The hydroxyl groups on the benzoate are converted to furan-3-ylmethoxy groups through an etherification reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Applications De Recherche Scientifique
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The furan rings and ester groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-bis(benzoyloxy)benzoate: Similar structure but with benzoyloxy groups instead of furan-3-ylmethoxy groups.
Methyl 3,5-dihydroxybenzoate: The precursor compound with hydroxyl groups instead of furan-3-ylmethoxy groups.
Uniqueness
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is unique due to the presence of furan rings, which impart distinct chemical and biological properties. The furan rings can engage in unique interactions with biological targets, making this compound a valuable scaffold for drug development and materials science .
Propriétés
Numéro CAS |
911064-75-0 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
methyl 3,5-bis(furan-3-ylmethoxy)benzoate |
InChI |
InChI=1S/C18H16O6/c1-20-18(19)15-6-16(23-11-13-2-4-21-9-13)8-17(7-15)24-12-14-3-5-22-10-14/h2-10H,11-12H2,1H3 |
Clé InChI |
OGYDDYMSXMZGIF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OCC2=COC=C2)OCC3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
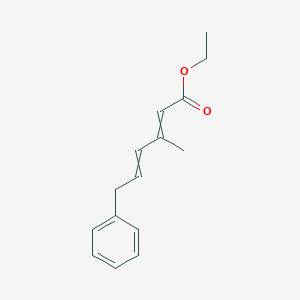
![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)
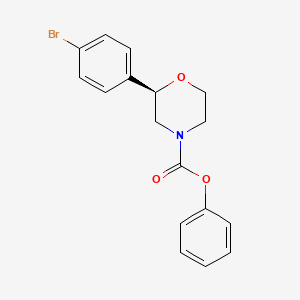
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
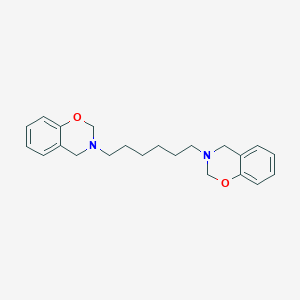
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
